

# Spectroscopic Properties of 1,3,5-Triaza-7-phosphaadamantane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Triaza-7-phosphaadamantane

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This technical guide provides a comprehensive overview of the core spectroscopic properties of **1,3,5-triaza-7-phosphaadamantane** (PTA), a water-soluble phosphine ligand with significant applications in coordination chemistry, catalysis, and medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its characterization, and a logical workflow for its analysis.

## Introduction

**1,3,5-Triaza-7-phosphaadamantane** (PTA) is a unique cage-like phosphine ligand with the formula  $C_6H_{12}N_3P$ . Its adamantane-like structure bestows upon it high stability, while the presence of nitrogen and phosphorus atoms provides versatile coordination capabilities. PTA's notable water solubility makes it an attractive ligand for aqueous-phase catalysis and for the development of water-soluble metal-based drugs. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for studying its interactions with other molecules.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3,5-triaza-7-phosphaadamantane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PTA. The chemical shifts are sensitive to the electronic environment of the nuclei.

Table 1: NMR Spectroscopic Data for **1,3,5-Triaza-7-phosphaadamantane** (PTA)

| Nucleus           | Solvent  | Chemical Shift ( $\delta$ ) [ppm]                                | Coupling Constants (J) [Hz]     | Reference |
|-------------------|--|--|---------------------------------|-----------|
| $^{31}\text{P}$   | D <sub>2</sub> O   | -97.4  | -                               | [1]       |
| CDCl <sub>3</sub> | -97.0  | -  | [2]                             |           |
| $^1\text{H}$      | D <sub>2</sub> O   | 4.55 (d, 6H, PCH <sub>2</sub> ) 4.07 (s, 6H, NCH <sub>2</sub> N) | $^2\text{J}(\text{P,H}) = 10.5$ | [2]       |
| CDCl <sub>3</sub> | 4.51 (d, 6H, PCH <sub>2</sub> ) 4.02 (s, 6H, NCH <sub>2</sub> N) | $^2\text{J}(\text{P,H}) = 10.4$                                  | [2]                             |           |
| $^{13}\text{C}$   | D <sub>2</sub> O   | 72.8 (s, NCH <sub>2</sub> N) 51.1 (d, PCH <sub>2</sub> )         | $^1\text{J}(\text{P,C}) = 28.0$ | [2]       |
| CDCl <sub>3</sub> | 73.5 (s, NCH <sub>2</sub> N) 51.7 (d, PCH <sub>2</sub> )         | $^1\text{J}(\text{P,C}) = 27.8$                                  | [2]                             |           |
| $^{15}\text{N}$   | D <sub>2</sub> O   | -346.9   | -                               | [3]       |

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic absorption bands can be used for the identification of functional groups.

Table 2: Infrared (IR) Spectroscopic Data for **1,3,5-Triaza-7-phosphaadamantane** (PTA)

| Wavenumber (cm <sup>-1</sup> ) | Assignment          | Intensity | Reference |
|--------------------------------|---------------------|-----------|-----------|
| 2985-2899                      | C-H stretch         | Medium    | [4]       |
| 1450-500                       | PTA cage vibrations | -         | [4]       |

Note: A detailed assignment of all vibrational modes for pure PTA is not readily available in the cited literature. The data for PTA in complexes shows characteristic vibrations in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PTA.

Table 3: Mass Spectrometry Data for **1,3,5-Triaza-7-phosphaadamantane** (PTA)

| Technique | Ionization Mode | [M+H] <sup>+</sup> (m/z) | Key Fragments (m/z) | Reference |
|-----------|-----------------|--------------------------|---------------------|-----------|
| ESI-MS    | Positive        | 158.08                   | Not specified       | [2]       |

## Raman and UV-Vis Spectroscopy

Specific quantitative Raman and UV-Visible spectroscopic data for pure, uncomplexed **1,3,5-triaza-7-phosphaadamantane** are not extensively reported in the reviewed literature.

- Raman Spectroscopy: This technique is sensitive to the vibrations of the molecular skeleton. While it has been used to study PTA complexes, the Raman spectrum of the free ligand is not readily available.[3]
- UV-Vis Spectroscopy: PTA itself does not possess strong chromophores that absorb in the UV-Visible region. Its UV-Vis spectrum is generally featureless. However, its derivatives and metal complexes can exhibit characteristic absorption bands.[4]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **1,3,5-triaza-7-phosphaadamantane**.

### NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of PTA.
  - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O or CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Instrumentation and Data Acquisition:
  - Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
  - <sup>31</sup>P NMR:
    - Observe frequency: e.g., 121.5 MHz on a 300 MHz spectrometer.
    - Reference: 85% H<sub>3</sub>PO<sub>4</sub> (external or internal standard).
    - Acquisition parameters: Utilize a proton-decoupled pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative measurements.
  - <sup>1</sup>H NMR:
    - Observe frequency: e.g., 300 MHz.
    - Reference: TMS (for CDCl<sub>3</sub>) or the residual solvent peak.
    - Acquisition parameters: Standard single-pulse experiment.
  - <sup>13</sup>C NMR:

- Observe frequency: e.g., 75 MHz on a 300 MHz spectrometer.
- Reference: TMS (for  $\text{CDCl}_3$ ) or the solvent peak.
- Acquisition parameters: Proton-decoupled experiment (e.g., PENDANT or DEPT) to obtain information on the number of attached protons.
- $^{15}\text{N}$  NMR:
  - Observe frequency: e.g., 30.4 MHz on a 300 MHz spectrometer.
  - Reference: Liquid ammonia or nitromethane.
  - Acquisition parameters: Typically requires a large number of scans due to the low natural abundance and gyromagnetic ratio of  $^{15}\text{N}$ . Heteronuclear correlation experiments (e.g., HMBC) are often used to enhance sensitivity.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid State):
  - KBr Pellet Method:
    - Thoroughly grind a small amount of PTA (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
    - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
  - Attenuated Total Reflectance (ATR):
    - Place a small amount of the solid PTA sample directly onto the ATR crystal.
    - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

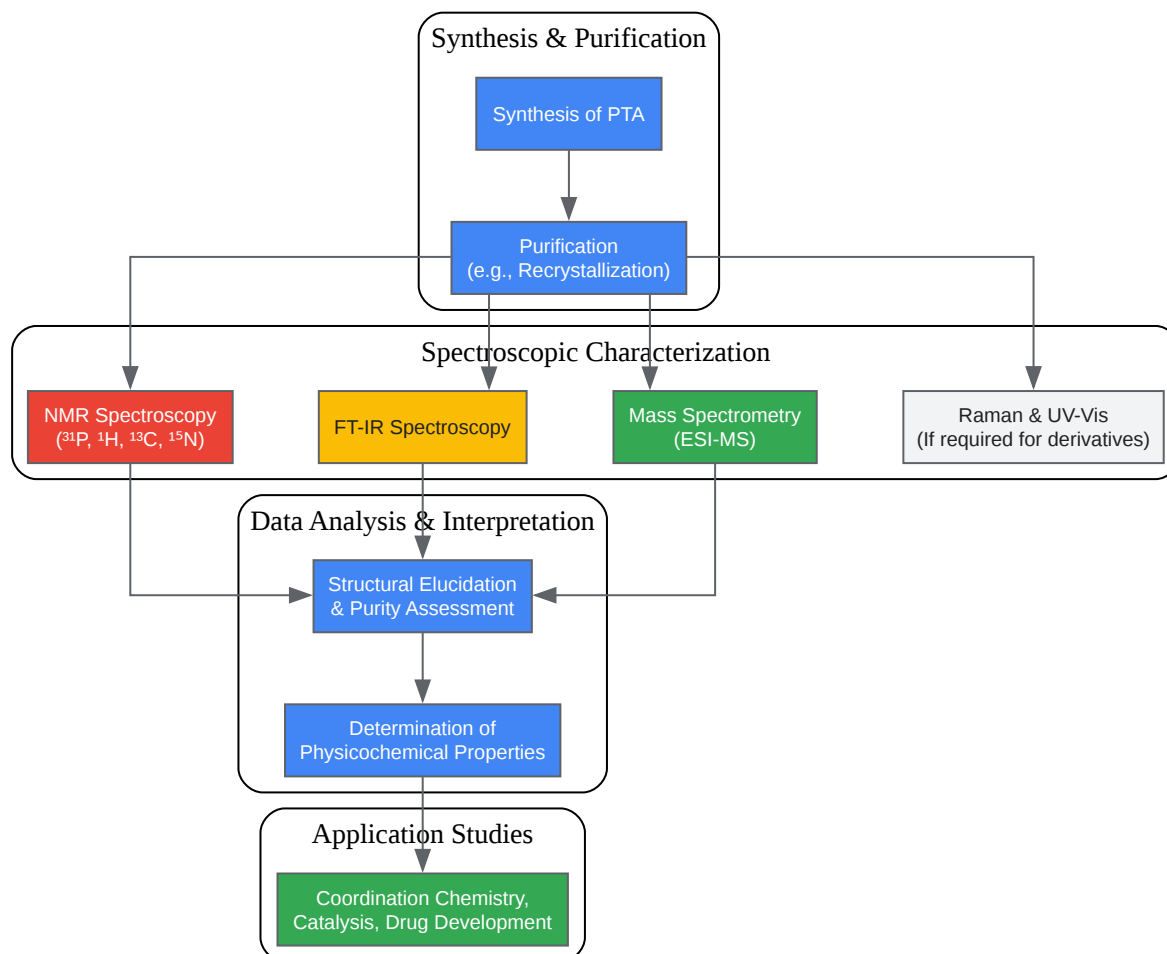
- Data Collection:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - The spectrum is typically collected in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of PTA (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - For electrospray ionization (ESI), the addition of a small amount of formic acid may be beneficial to promote protonation.
- Instrumentation and Data Acquisition:
  - Mass Spectrometer: An ESI or other soft ionization technique mass spectrometer.
  - Data Collection:
    - Infuse the sample solution into the ion source at a constant flow rate.
    - Acquire the mass spectrum in the positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
    - The mass range should be set to include the expected molecular weight of PTA (157.16 g/mol ).

## Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **1,3,5-triaza-7-phosphaadamantane**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of PTA.

This logical diagram outlines the sequential process, starting from the synthesis and purification of PTA, followed by its comprehensive characterization using various spectroscopic techniques. The data obtained is then used for structural elucidation and to determine its physicochemical properties, which in turn informs its application in various fields.

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